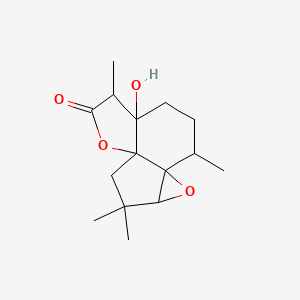
Alliacolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alliacolide is a bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton. It was first isolated from cultures of the fungus Marasmius alliaceus. The compound has the molecular formula C15H22O4 and features a unique sesquiterpene carbon skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alliacolide is biosynthesized by the fungus Marasmius alliaceus. The biosynthesis involves the incorporation of acetate and mevalonate units, which are key precursors in the formation of the sesquiterpene skeleton. The labelling patterns of this compound biosynthesized from [1-13C]acetate and [1,2-13C2]acetate have been used to define the isoprene units .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of Marasmius alliaceus and subsequent extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Alliacolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the epoxy and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Alliacolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique sesquiterpene skeleton and its potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs .
Mécanisme D'action
The mechanism of action of alliacolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key biological processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Alliacolide is unique among sesquiterpenes due to its novel carbon skeleton and functional groups. Similar compounds include other sesquiterpenes such as helminthosporal and marasmic acid, which also possess unique structural features and biological activities. this compound stands out due to its distinct epoxy-lactone moiety and its specific biosynthetic origin from Marasmius alliaceus .
Conclusion
This compound is a fascinating compound with a unique structure and a range of potential applications in scientific research Its biosynthesis, chemical reactivity, and biological activities make it an interesting subject for further study
Propriétés
Numéro CAS |
66389-08-0 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |
Clé InChI |
LLRILYDNXOIONB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
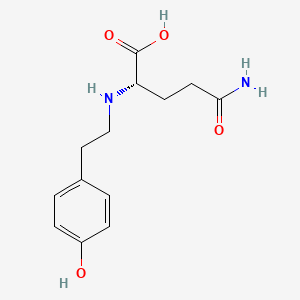
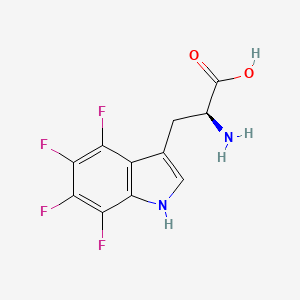
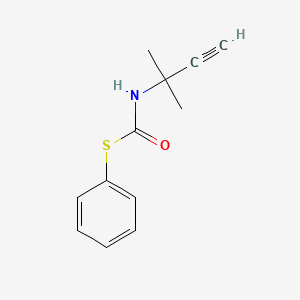
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

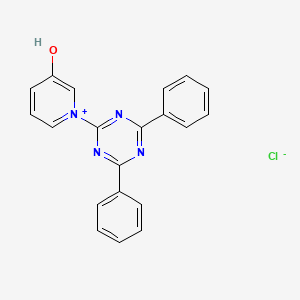
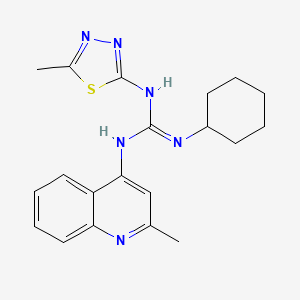
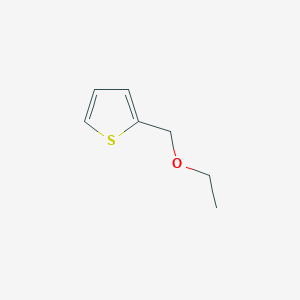
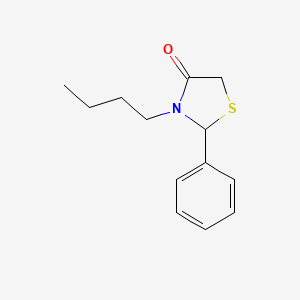
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
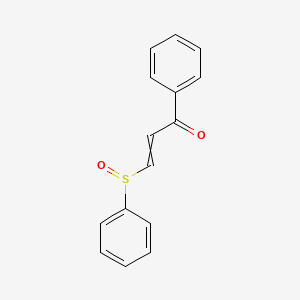
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
